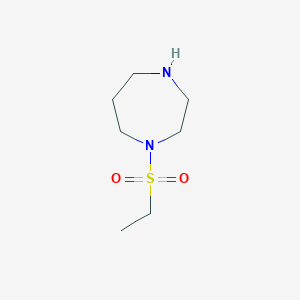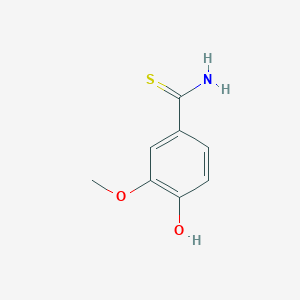![molecular formula C10H17NO3 B7806971 Cyclohexanecarboxylic acid, 2-[(dimethylamino)carbonyl]](/img/structure/B7806971.png)
Cyclohexanecarboxylic acid, 2-[(dimethylamino)carbonyl]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanecarboxylic acid, 2-[(dimethylamino)carbonyl] is an organic compound with the molecular formula C₁₂H₂₄O₂. It is a derivative of cyclohexanecarboxylic acid where a dimethylamino carbonyl group is attached to the second carbon of the cyclohexane ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting from Cyclohexanecarboxylic Acid: The compound can be synthesized by reacting cyclohexanecarboxylic acid with dimethylformamide (DMF) under acidic conditions.
Starting from Cyclohexanone:
Industrial Production Methods: Industrial production typically involves large-scale chemical synthesis using reactors designed to handle the necessary reaction conditions. The process may include steps such as purification and crystallization to obtain the final product in high purity.
Types of Reactions:
Oxidation: Cyclohexanecarboxylic acid, 2-[(dimethylamino)carbonyl] can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be performed to reduce the carbonyl group to an alcohol.
Substitution: Substitution reactions can occur at the cyclohexane ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation: Cyclohexanecarboxylic acid derivatives with higher oxidation states.
Reduction: Cyclohexanecarboxylic acid derivatives with hydroxyl groups.
Substitution: Various substituted cyclohexanecarboxylic acid derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Cyclohexanecarboxylic acid, 2-[(dimethylamino)carbonyl] is used as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and other fine chemicals.
Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and metabolic pathways.
Industry: The compound is used in the production of various industrial chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism by which cyclohexanecarboxylic acid, 2-[(dimethylamino)carbonyl] exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparación Con Compuestos Similares
Cyclohexanecarboxylic acid
Cyclohexanone
Dimethylformamide (DMF)
Cyclohexylmethanoic acid
Uniqueness: Cyclohexanecarboxylic acid, 2-[(dimethylamino)carbonyl] is unique due to the presence of the dimethylamino carbonyl group, which imparts different chemical and biological properties compared to its similar compounds.
Propiedades
IUPAC Name |
2-(dimethylcarbamoyl)cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-11(2)9(12)7-5-3-4-6-8(7)10(13)14/h7-8H,3-6H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNMKFRRWSPORFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CCCCC1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(3-Methoxybenzoyl)amino]thiophene-2-carboxylic acid](/img/structure/B7806922.png)






![2-chloro-N-[2-(diethylamino)ethyl]acetamide](/img/structure/B7806979.png)


